Chlorhydrate de clindamycine monohydraté

Vue d'ensemble

Description

La clindamycine alcoolate est un dérivé de la clindamycine, un antibiotique lincosamide dérivé de la lincomycine. La clindamycine est largement utilisée pour traiter diverses infections bactériennes, notamment celles causées par des bactéries anaérobies, des streptocoques, des staphylocoques et des pneumocoques . La clindamycine alcoolate est souvent utilisée comme intermédiaire dans la synthèse d'autres dérivés de la clindamycine.

Mécanisme D'action

Target of Action

Clindamycin primarily targets the 50S ribosomal subunit of bacteria . This subunit plays a crucial role in protein synthesis, a process vital for bacterial growth and survival .

Mode of Action

Clindamycin interacts with its target by binding to the 23S RNA of the 50S subunit of the bacterial ribosome . This binding disrupts protein synthesis, interfering with the transpeptidation reaction, which thereby inhibits early chain elongation . The disruption of protein synthesis leads to changes in the bacterial cell wall surface, decreasing the adherence of bacteria to host cells and increasing intracellular killing of organisms .

Biochemical Pathways

The primary biochemical pathway affected by clindamycin is the protein synthesis pathway in bacteria . By inhibiting this pathway, clindamycin prevents the bacteria from producing essential proteins, leading to a halt in bacterial growth and multiplication .

Pharmacokinetics

Clindamycin exhibits rapid and extensive absorption from the gastrointestinal (GI) tract, with a bioavailability of approximately 87% . It is metabolized in the liver by the cytochrome P450 (CYP)3A4/5 enzymes to bioactive N-demethyl and sulfoxide metabolites . The elimination half-life of clindamycin is about 2-3 hours .

Result of Action

The result of clindamycin’s action is the effective treatment of a variety of serious infections caused by susceptible anaerobic bacteria, streptococci, staphylococci, and pneumococci . It is also used topically for acne vulgaris . Its action against these bacteria leads to a decrease in infection symptoms and an improvement in the patient’s condition .

Action Environment

The action of clindamycin can be influenced by various environmental factors. For instance, the pH level can affect the stability of clindamycin, with maximum stability observed at pH 3-5 . Additionally, the presence of other drugs metabolized by the CYP3A4 enzyme can potentially lead to drug-drug interactions, affecting the efficacy and safety of clindamycin .

Applications De Recherche Scientifique

Pharmacological Profile

Clindamycin acts by inhibiting bacterial protein synthesis. It binds to the 50S subunit of the bacterial ribosome, preventing peptide chain initiation and elongation, which effectively halts bacterial growth. This mechanism makes it particularly effective against anaerobic bacteria and certain strains of streptococci and staphylococci .

Treatment of Infections

Clindamycin is indicated for:

- Serious Infections : Effective against infections caused by susceptible anaerobic bacteria, including:

Dermatological Uses

In dermatology, clindamycin is primarily used topically for treating acne vulgaris. Studies have shown that clindamycin gel significantly reduces Cutibacterium acnes populations in patients with acne, demonstrating its efficacy in managing this condition .

Dental Applications

Clindamycin is also employed in dentistry for treating osteomyelitis of the jaw and other dental infections, especially in patients allergic to penicillin .

Case Study 1: Osteomyelitis Treatment

A 75-year-old male patient with skull osteomyelitis was treated with intravenous clindamycin. After two weeks, he developed right wrist monoarthritis as an adverse reaction to the medication. The condition improved after reducing the clindamycin dosage . This case highlights the importance of monitoring for rare side effects during treatment.

Case Study 2: Acne Vulgaris Management

In a clinical trial involving a 1% clindamycin gel applied daily for six weeks, significant reductions in C. acnes were observed in subjects with lower minimum inhibitory concentrations (MICs) compared to those with higher MICs. This indicates that clindamycin's effectiveness can vary based on bacterial resistance profiles .

Data Tables

| Application Area | Indications | Dosage Forms |

|---|---|---|

| Serious Infections | Anaerobic infections, septicemia | Oral capsules, injections |

| Dermatology | Acne vulgaris | Topical gels/solutions |

| Gynecology | Endometritis, pelvic cellulitis | Oral capsules |

| Dentistry | Osteomyelitis of the jaw | Oral capsules, injections |

Adverse Effects and Considerations

While clindamycin is effective, it carries risks such as antibiotic-associated pseudomembranous colitis, particularly when used orally or parenterally. Monitoring for gastrointestinal disturbances is crucial during therapy . Additionally, rare adverse effects like polyarthritis have been documented and should be considered when prescribing this antibiotic .

Analyse Biochimique

Biochemical Properties

Clindamycin Hydrochloride Monohydrate has a relatively narrow spectrum of activity that includes anaerobic bacteria as well as gram-positive cocci and bacilli and gram-negative bacilli . It interacts with the 50S ribosomal subunit in bacteria, inhibiting protein synthesis .

Cellular Effects

Clindamycin Hydrochloride Monohydrate has been shown to decrease the production of certain toxins in bacteria, such as Panton-Valentine leucocidin (PVL), toxic-shock-staphylococcal toxin (TSST-1), or alpha-haemolysin (Hla) . This can influence cell function and impact cellular metabolism.

Molecular Mechanism

The mechanism of action of Clindamycin Hydrochloride Monohydrate involves binding to the 50S ribosomal subunit in bacteria, which inhibits protein synthesis . This prevents the bacteria from growing and reproducing.

Temporal Effects in Laboratory Settings

The effects of Clindamycin Hydrochloride Monohydrate can change over time in laboratory settings. For example, resistance to Clindamycin Hydrochloride Monohydrate can develop through enzymatic methylation of the antibiotic binding site in the 50S ribosomal subunit .

Metabolic Pathways

Clindamycin Hydrochloride Monohydrate is involved in the protein synthesis pathway in bacteria, where it inhibits the process by binding to the 50S ribosomal subunit .

Subcellular Localization

The subcellular localization of Clindamycin Hydrochloride Monohydrate is at the ribosomes in bacteria, where it binds to the 50S subunit .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La préparation de la clindamycine alcoolate implique plusieurs étapes :

Réaction de chloration : Le chlorhydrate de clindamycine subit une réaction de chloration avec un réactif de Vilsmeier pour former un mélange réactionnel contenant du chlorhydrate de clindamycine brut.

Hydrolyse et extraction : Le mélange réactionnel est soumis à une hydrolyse, une extraction et une concentration pour obtenir la clindamycine libre.

Formation de sel : La clindamycine libre est ensuite mise à réagir dans une solution d'éthanol-eau pour former du chlorhydrate de clindamycine alcoolate.

Déalcoolation : Enfin, le chlorhydrate de clindamycine alcoolate est déalcoylé pour obtenir du chlorhydrate de clindamycine.

Méthodes de production industrielle

Les méthodes de production industrielle de la clindamycine alcoolate impliquent l'utilisation de carbonate de bis-trichlorométhyle ou de chloroformate de trichlorométhyle et de méthyle et d'amide pour préparer l'agent chlorophtalique intermédiaire . Cette méthode offre une pureté élevée du produit, un rendement élevé et un post-traitement plus facile par rapport aux méthodes traditionnelles .

Analyse Des Réactions Chimiques

Types de réactions

La clindamycine alcoolate subit diverses réactions chimiques, notamment :

Réaction de cétale : Utilisée pour préparer des composés de condensation de 3.4-clindamycine par une protection sélective des hydroxyles.

Réaction phosphatidique : Implique l'utilisation d'oxychlorure de phosphore comme agent phosphatidique et de carbonate de potassium anhydre comme agent liant acide pour former le phosphate de clindamycine.

Réactifs et conditions courants

Réaction de cétale : Nécessite des réactifs de protection sélective des hydroxyles.

Réaction phosphatidique : Utilise de l'oxychlorure de phosphore, du carbonate de potassium anhydre, de la diméthylaminopyridine et du chlorure de benzyltriéthylammonium.

Principaux produits formés

Phosphate de clindamycine : Formé par la réaction phosphatidique.

Applications de la recherche scientifique

La clindamycine alcoolate a plusieurs applications de recherche scientifique :

Chimie : Utilisée comme intermédiaire dans la synthèse d'autres dérivés de la clindamycine.

Médecine : Utilisée dans le développement d'antibiotiques pour le traitement d'infections bactériennes graves.

Industrie : Employée dans la production à grande échelle de dérivés de la clindamycine.

Mécanisme d'action

La clindamycine alcoolate exerce ses effets en inhibant la synthèse protéique bactérienne. Elle se lie à la sous-unité ribosomique 50S des bactéries, perturbant la réaction de transpeptidation et inhibant l'élongation précoce de la chaîne . Ce mécanisme est similaire à celui des macrolides .

Comparaison Avec Des Composés Similaires

Composés similaires

Lincomycine : Le composé parent dont la clindamycine est dérivée.

Amoxicilline : Un antibiotique de type pénicilline utilisé pour traiter les infections bactériennes.

Doxycycline : Un antibiotique de type tétracycline utilisé pour un large éventail d'infections.

Unicité

La clindamycine alcoolate est unique en raison de son efficacité élevée contre les bactéries anaérobies et de sa capacité à être utilisée chez les patients allergiques à la pénicilline . Elle a également un spectre d'activité relativement étroit, ce qui la rend adaptée aux traitements ciblés .

Activité Biologique

Clindamycin hydrochloride monohydrate is a semisynthetic antibiotic that exhibits significant biological activity against a range of bacterial pathogens. This article provides a comprehensive overview of its mechanisms of action, pharmacokinetics, clinical applications, and associated case studies.

Clindamycin primarily exerts its antibacterial effects by inhibiting bacterial protein synthesis. It achieves this by binding to the 50S subunit of the bacterial ribosome, specifically to the 23S rRNA component. This binding interferes with peptide chain initiation and elongation, ultimately leading to bacteriostasis. Notably, clindamycin's structure allows it to mimic tRNA molecules, enhancing its ability to disrupt ribosomal function .

Pharmacokinetics

The pharmacokinetic profile of clindamycin is characterized by:

- Absorption : Clindamycin is nearly completely absorbed after oral administration, with bioavailability around 90%. Peak serum concentrations are typically reached within 0.75 hours .

- Distribution : The volume of distribution ranges from 43 to 74 L, indicating extensive tissue penetration, including into bone . However, it does not penetrate well into cerebrospinal fluid.

- Protein Binding : Clindamycin exhibits high protein binding (60-94%), primarily to alpha-1-acid glycoprotein .

- Metabolism and Elimination : The drug undergoes hepatic metabolism, primarily via CYP3A4, producing inactive metabolites. Approximately 10% is excreted unchanged in urine .

- Half-Life : The elimination half-life is approximately 3 hours in adults and can extend to about 4 hours in elderly patients .

Clinical Applications

Clindamycin is utilized in treating various infections caused by anaerobic bacteria and certain Gram-positive organisms. Its indications include:

- Skin Infections : Effective against acne vulgaris due to its action against Propionibacterium acnes.

- Bone Infections : Demonstrated efficacy in osteomyelitis treatment due to its excellent bone penetration.

- Soft Tissue Infections : Commonly used for skin and soft tissue infections caused by susceptible strains of Staphylococcus aureus and Streptococcus pyogenes.

Case Studies

-

Osteomyelitis Management :

A case study reported a 75-year-old male with skull osteomyelitis successfully treated with intravenous clindamycin followed by oral maintenance therapy. After six days on clindamycin, he developed wrist monoarthritis, which improved upon dosage reduction . -

Acne Treatment Efficacy :

A clinical trial demonstrated that topical clindamycin gel significantly reduced C. acnes counts in patients with acne vulgaris. The study highlighted that patients with lower minimum inhibitory concentrations (MICs) showed better clinical outcomes compared to those with higher MICs .

Adverse Effects

While clindamycin is generally well-tolerated, it can lead to adverse effects such as:

- Gastrointestinal Issues : Clostridium difficile-associated diarrhea (CDAD) is a notable risk, particularly following prolonged use .

- Musculoskeletal Reactions : Rare cases of monoarthritis have been documented as potential adverse reactions .

Summary Table of Key Pharmacological Data

| Parameter | Value |

|---|---|

| Bioavailability | ~90% |

| Peak Serum Concentration (Cmax) | ~2.50 µg/mL |

| Volume of Distribution | 43-74 L |

| Protein Binding | 60-94% |

| Half-Life | ~3 hours (4 hours in elderly) |

| Excretion | ~10% unchanged in urine |

Propriétés

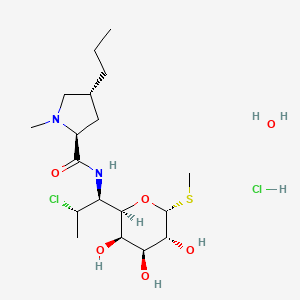

IUPAC Name |

(2S,4R)-N-[(1S,2S)-2-chloro-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide;hydrate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H33ClN2O5S.ClH.H2O/c1-5-6-10-7-11(21(3)8-10)17(25)20-12(9(2)19)16-14(23)13(22)15(24)18(26-16)27-4;;/h9-16,18,22-24H,5-8H2,1-4H3,(H,20,25);1H;1H2/t9-,10+,11-,12+,13-,14+,15+,16+,18+;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWMXKEGEOADCEQ-WNNJHRBUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)Cl.O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@@H]1C[C@H](N(C1)C)C(=O)N[C@@H]([C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)SC)O)O)O)[C@H](C)Cl.O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H36Cl2N2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58207-19-5 | |

| Record name | Clindamycin hydrochloride monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058207195 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CLINDAMYCIN HYDROCHLORIDE MONOHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZNC153389R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.